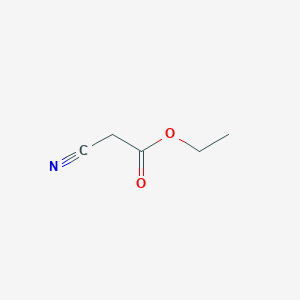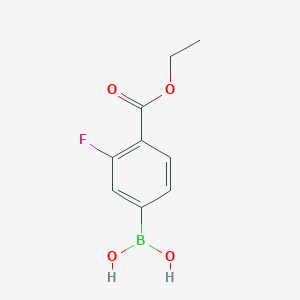
2-Fluoro-4-methylbenzonitrile
Übersicht
Beschreibung
Synthesis Analysis 2-Fluoro-4-methylbenzonitrile is a compound that can be synthesized through a series of chemical reactions involving halogenation, nitrification, diazotization, and finally, fluorination. While specific studies on 2-Fluoro-4-methylbenzonitrile synthesis are not readily available, related compounds such as 3-fluoro-4-methylbenzonitrile have been synthesized using ortho-toluidine as a raw material through nitrification, diazotization, fluorination, and reductive and oxidation reactions, achieving a 48% yield, indicating the potential for similar methodologies to be applied to 2-Fluoro-4-methylbenzonitrile (L. Min, 2006).
Molecular Structure Analysis The molecular structure of compounds similar to 2-Fluoro-4-methylbenzonitrile has been analyzed through Density Functional Theory (DFT) calculations, revealing insights into geometric parameters such as bond lengths, bond angles, and dihedral angles. These studies provide a foundational understanding of the molecular structure, which can be applied to understand the structural characteristics of 2-Fluoro-4-methylbenzonitrile (Arockiasamy Ajaypraveenkumar et al., 2017).
Chemical Reactions and Properties 2-Fluoro-4-methylbenzonitrile, as part of the benzonitrile family, can undergo various chemical reactions, including nucleophilic substitution reactions, due to the presence of the nitrile group. The fluorine atom also imparts unique reactivity patterns, influencing electron distribution and reactivity towards electrophilic and nucleophilic attacks. The synthesis of related compounds like 2,4-dibromo-5-fluorobenzonitrile showcases the reactivity of fluorobenzonitriles under specific conditions, suggesting that 2-Fluoro-4-methylbenzonitrile could undergo similar reactions (Zhen Qiong et al., 1998).
Physical Properties Analysis Fluorinated benzonitriles, including compounds similar to 2-Fluoro-4-methylbenzonitrile, exhibit unique physical properties due to the presence of fluorine atoms. These properties include higher boiling points and melting points compared to their non-fluorinated counterparts, as well as specific spectral characteristics that can be studied through vibrational spectroscopy techniques (M. Ribeiro da Silva et al., 2012).
Chemical Properties Analysis The introduction of a fluorine atom into the benzonitrile structure significantly alters the chemical properties of the molecule. Fluorine's high electronegativity affects the electronic distribution within the molecule, impacting its reactivity, acidity, and overall stability. The presence of the fluorine atom adjacent to the nitrile group can influence the compound's reactivity towards nucleophilic substitution, as demonstrated in studies of similar fluorinated benzonitriles (Tony Taldone et al., 2012).
Wissenschaftliche Forschungsanwendungen
-
Organic Synthesis
-
Preservatives for Food Products
-
Dye Manufacturing
-
Disinfectant
-
Research in Organic Light Emitting Diodes (OLEDs)
- Pharmaceutical Intermediate
- 2-Fluoro-4-methylbenzonitrile is used as an organic intermediate and pharmaceutical intermediate .
- It’s used in the synthesis of various pharmaceutical compounds .
- The outcomes would also depend on the specific synthesis or experiment. In the case of pharmaceutical synthesis, the outcome would be the desired pharmaceutical compound .
Safety And Hazards
2-Fluoro-4-methylbenzonitrile is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-fluoro-4-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGNLBCJPBKXCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380934 | |
| Record name | 2-Fluoro-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methylbenzonitrile | |
CAS RN |
85070-67-3 | |
| Record name | 2-Fluoro-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-4-methylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Dibenz[a,c]anthracene](/img/structure/B33276.png)


![2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B33284.png)
![[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] 4-methylbenzenesulfonate](/img/structure/B33285.png)


